molecular formula C18H21NOS2 B2562794 (2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396717-31-9

(2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2562794
CAS No.: 1396717-31-9
M. Wt: 331.49
InChI Key: PDEXKGALFLMRFN-UHFFFAOYSA-N
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Description

The compound “(2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including an ethylthio group, a phenyl group, a thiophene ring, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the ethylthio group could be introduced via a nucleophilic substitution reaction, the phenyl group could be added via a Friedel-Crafts acylation, and the piperidine ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The ethylthio group would add sulfur, the phenyl group would add aromaticity, the thiophene ring would add another element of aromaticity and sulfur, and the piperidine ring would add nitrogen and a cyclic structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ethylthio group could potentially be oxidized, the phenyl group could undergo electrophilic aromatic substitution, and the piperidine ring could undergo reactions at the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ethylthio group could potentially increase its lipophilicity, while the presence of the piperidine ring could potentially make it a base .

Scientific Research Applications

Applications in Material Science and Pharmaceuticals

(2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone, due to its thiophene structure, is significant in the field of material science and pharmaceuticals. Thiophene and its derivatives exhibit a wide range of biological activities and are used in various applications such as antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal activities (Nagaraju et al., 2018). Additionally, polymeric thiophenes are utilized in electronics like thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells.

Synthesis and Structural Studies

The synthesis of similar compounds involves complex chemical reactions, indicating the intricate processes involved in the development of such compounds for various applications. For instance, the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, a compound with a structure similar to this compound, involves reactions like Friedel-Crafts acylation and hydration (Zheng Rui, 2010). Structural characterization of these compounds is essential for understanding their potential applications in various fields.

Antibacterial and Antimicrobial Properties

Compounds like this compound often exhibit antibacterial and antimicrobial properties. Research on similar compounds has shown that they can be effective against various bacterial and fungal pathogens, highlighting their potential as antimicrobial agents (Wardkhan et al., 2008).

Radiochemical and Imaging Applications

Compounds with structures similar to this compound have been used in radiochemical studies and imaging. For example, [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone has been synthesized and evaluated for its potential in imaging, specifically targeting the 5-HT2A receptor (Blanckaert et al., 2005).

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS2/c1-2-22-17-6-4-3-5-16(17)18(20)19-10-7-14(8-11-19)15-9-12-21-13-15/h3-6,9,12-14H,2,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEXKGALFLMRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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